Cas no 922718-57-8 (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline)

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline structure
922718-57-8 structure
Product Name:2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Numéro CAS:922718-57-8
Le MF:C16H24BNO2
Mégawatts:273.17826461792
MDL:MFCD11044665
CID:796976
PubChem ID:16102686
Update Time:2025-05-20

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Propriétés chimiques et physiques

Nom et identifiant

    • 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
    • 1,2,3,4-tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
    • 1,2,3,4-TETRAHYDRO-2-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-ISOQUINOLINE
    • 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline
    • Isoquinoline,1,2,3,4-tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 1,2,3,4-Tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (ACI)
    • 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
    • 2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester
    • SCHEMBL586404
    • CS-0131457
    • MFCD11044665
    • 922718-57-8
    • XLB71857
    • G18852
    • 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-boronic acid pinacol ester
    • SB39952
    • DTXSID40582875
    • SY040981
    • BS-24799
    • MDL: MFCD11044665
    • Piscine à noyau: 1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-7-6-13-11-18(5)9-8-12(13)10-14/h6-7,10H,8-9,11H2,1-5H3
    • La clé Inchi: QRMAQYCEYDOEGC-UHFFFAOYSA-N
    • Sourire: O1C(C)(C)C(C)(C)OB1C1C=C2CCN(CC2=CC=1)C

Propriétés calculées

  • Qualité précise: 273.1900092g/mol
  • Masse isotopique unique: 273.1900092g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 20
  • Nombre de liaisons rotatives: 1
  • Complexité: 356
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 21.7Ų

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Informations de sécurité

  • Conditions de stockage:Sealed in dry,2-8°C

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0196P-1g
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester
922718-57-8 96%
1g
3816.19CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0196P-5g
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester
922718-57-8 96%
5g
11448.57CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0196P-500mg
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester
922718-57-8 96%
500mg
2332.12CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0196P-250mg
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester
922718-57-8 96%
250mg
1594.32CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0196P-100mg
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester
922718-57-8 96%
100mg
1221.18CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0196P-50mg
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester
922718-57-8 96%
50mg
1034.61CNY 2021-05-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD52621-100mg
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
922718-57-8 98%
100mg
¥1000.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD52621-250mg
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
922718-57-8 98%
250mg
¥1448.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD52621-1g
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
922718-57-8 98%
1g
¥2780.0 2024-04-17
Chemenu
CM135219-250mg
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
922718-57-8 95%
250mg
$*** 2023-05-29

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Méthode de production

Méthode de production 1

Conditions de réaction
1.1 8 h, rt
1.2 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  24 h, 3 atm, rt
Référence
Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains: Effects of Structural Modifications at the 6-, 7-, and 8-Positions
Wang, Qiuping; Lucien, Edlaine; Hashimoto, Akihiro; Pais, Godwin C. G.; Nelson, David M.; et al, Journal of Medicinal Chemistry, 2007, 50(2), 199-210

Méthode de production 2

Conditions de réaction
Référence
(1H-Indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivatives as protein kinase inhibitors and their preparation and use for the treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  18 h, 90 °C
Référence
Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity
McCoull, William; Hennessy, Edward J.; Blades, Kevin; Box, Matthew R.; Chuaqui, Claudio; et al, MedChemComm, 2014, 5(10), 1533-1539

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 100 °C
Référence
Naphthyridine derivatives as PRC2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt; 16 h, 100 °C
Référence
Pyrrolo[2,3-b]pyridines as HPK1 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  1 h, 100 °C
Référence
Preparation of dihydrobenzofuranylmethylaminoimidazopyrimidine derivatives for use as PRC2 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
Référence
PRC2 inhibitors for use in treating blood disorders
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  25 °C; 25 °C → 90 °C; 2 h, 90 °C
Référence
Preparation of resorcinol derivative as hsp90 inhibitor useful in the treatment of related diseases
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2 h, rt → 100 °C
Référence
Preparation of spiro cyclopropylindolinone compounds as Kinase inhibitors for treating cancer
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 100 °C
Référence
Preparation of imidazopyrimidine amines as Prc2(Polycomb Repressive Complex 2) inhibitors useful in the treatment of blood disorders
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt → 90 °C; 16 h, 90 °C
Référence
Process for preparation of compound having kinase inhibitory function and application thereof
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt → 90 °C; 16 h, 90 °C
Référence
Process for preparation of compound having kinase inhibitory function and application thereof
, China, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, 90 °C
Référence
Piperidin-1-yl-N-pyridin-3-yl-2-oxoacetamide derivatives useful for the treatment of MTAP-deficient and/or MT-A accumulating cancers and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 100 °C
Référence
Imidazo[1,2-c]pyrimidine derivatives as PRC2 inhibitors for treating cancer and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: 1,4-Dioxane ;  25 °C; 2 h, 80 °C
Référence
Preparation of acylamino acid heterocyclyl amides for the treatment of BAF complex-related disorders
, World Intellectual Property Organization, , ,

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Raw materials

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Preparation Products

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